Allyl isocyanate

概要

説明

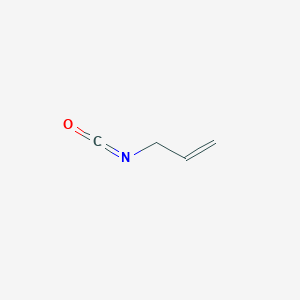

Allyl isocyanate: is an organic compound with the chemical formula C(_4)H(_5)NO . It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity and is used in various chemical synthesis processes. This compound is primarily utilized as an intermediate in the production of other chemicals, including pharmaceuticals, agrochemicals, and polymers.

準備方法

Synthetic Routes and Reaction Conditions

Allyl isocyanate can be synthesized through several methods, with one of the most common being the reaction of allyl chloride with potassium cyanate. The reaction typically occurs in an organic solvent such as acetone or acetonitrile, under reflux conditions. The general reaction is as follows:

CH2=CHCH2Cl+KOCN→CH2=CHCH2NCO+KCl

Another method involves the thermal decomposition of allyl isocyanurate, which yields this compound and carbon dioxide.

Industrial Production Methods

In industrial settings, this compound is often produced via the phosgenation of allyl amine. This process involves the reaction of allyl amine with phosgene, a highly toxic gas, under controlled conditions. The reaction is as follows:

CH2=CHCH2NH2+COCl2→CH2=CHCH2NCO+2HCl

化学反応の分析

Ichikawa Allylcyanate Rearrangement

This -sigmatropic rearrangement converts allyl cyanates to allyl isocyanates under mild conditions. The reaction is initiated by dehydrating allyl carbamates using Appel conditions (CBr₄, PPh₃, Et₃N), yielding allyl cyanate intermediates that spontaneously rearrange to allyl isocyanates .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Allyl carbamate | CBr₄, PPh₃, Et₃N, CH₂Cl₂, -10°C | This compound | 95% |

Example Application :

In the synthesis of Agelastatin A, this compound generated via this rearrangement was trapped with 2,2,2-trichloroethanol to form a stable carbamate .

Hydrolysis Reactions

This compound undergoes hydrolysis in aqueous media to produce allylamine (C₃H₅NH₂) and carbon dioxide. The reaction is pH-dependent, with faster rates in alkaline conditions .

| Reaction | Conditions | Products | Notes |

|---|---|---|---|

| C₄H₅NO + H₂O → C₃H₅NH₂ + CO₂ | Neutral/alkaline pH | Allylamine, CO₂ | Rate increases with pH |

Nucleophilic Additions

The electrophilic isocyanate group reacts readily with nucleophiles like amines, alcohols, and imines, forming urea, carbamate, or urea derivatives .

Key Reactions:

- With amines : Forms substituted ureas.

- With alcohols : Produces carbamates.

Example : Reaction with methanol yields methyl carbamate .

| Nucleophile | Product | Conditions | Application |

|---|---|---|---|

| Methanol | Methyl carbamate | Room temperature | Polymer cross-linking |

| Imines | Urea derivatives | 80°C, 24 hrs | Amino sugar synthesis |

Polymerization and Cross-Linking

This compound serves as a cross-linking agent in hydrogels and block copolymers. It reacts with hydroxyl or amine groups in polymers like dextran or polyethylene glycol (PEG) .

Example :

- Dextran hydrogels : this compound reacts with dextran’s hydroxyl groups, forming biodegradable networks used in drug delivery .

- Block copolymers : Synthesizes poly(this compound)-block-polystyrene via anionic polymerization .

| Polymer | Reaction Partner | Product | Use |

|---|---|---|---|

| Dextran | Hydroxyl groups | Dextran-allyl isocyanate hydrogel | Biomedical applications |

| Polyethylene glycol | Diacrylate | PEG-diacrylate hydrogel | Tissue engineering |

Reactions with Peptides and Amino Acids

While most studies focus on allyl isothiocyanate (AITC), this compound reacts similarly with amino acids under alkaline conditions. For example, glycine reacts to form N-allylthiocarbamoyl derivatives, though at slower rates compared to AITC .

科学的研究の応用

Chemical Synthesis

Allyl Isocyanate Rearrangement

The allyl cyanate/isocyanate rearrangement is a powerful method for synthesizing complex nitrogen-containing molecules. This rearrangement allows for the stereoselective construction of carbon-carbon and carbon-heteroatom bonds without the need for metal catalysts, typically occurring at or below ambient temperatures. The resulting isocyanates are highly reactive towards nucleophiles, enabling the formation of diverse compounds with various structural functionalities .

Table 1: Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Synthesis of Allylamines | Utilizes rearrangement to create allylamine derivatives efficiently. |

| Production of Natural Products | Facilitates the synthesis of complex natural products through stereoselective methods. |

| Development of Pharmaceuticals | Aids in the design of bioactive compounds with specific functional groups. |

Agricultural Uses

Pest Control

this compound has been studied for its efficacy as a biopesticide. It demonstrates significant potential in controlling weeds and pathogens when applied preplant. Research indicates that combining allyl isothiocyanate (a related compound) with steam treatment does not enhance efficacy compared to using allyl isothiocyanate alone, suggesting its effectiveness in managing agricultural pests .

Table 2: Agricultural Applications

| Application Type | Efficacy |

|---|---|

| Weed Control | Effective against various weed species when used preplant. |

| Pathogen Management | Shows potential in reducing pathogen levels in soil environments. |

Medical Applications

Anticancer Properties

Allyl isothiocyanate, closely related to this compound, exhibits promising anticancer activities across multiple cancer models. It has been observed to have a biphasic effect on cell viability and migration in certain cancer cell lines, indicating its potential as a therapeutic agent . Furthermore, novel formulations incorporating allyl isothiocyanate with silicon quantum dots have shown enhanced anticancer properties while minimizing adverse effects at lower doses .

Table 3: Medical Applications

Case Studies

- Synthesis of N-Glycosides : A study demonstrated the application of allyl cyanate/isocyanate rearrangement in glycals to produce N-glycosides, showcasing its utility in carbohydrate chemistry .

- Weed Management Trials : Field trials indicated that allyl isothiocyanate effectively controlled weed populations without significantly impacting crop yield compared to traditional herbicides .

作用機序

Allyl isocyanate exerts its effects primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophiles, such as the amino groups in proteins. This reactivity allows it to modify biomolecules and materials, leading to changes in their properties and functions.

類似化合物との比較

Similar Compounds

Methyl isocyanate: Similar in structure but with a methyl group instead of an allyl group.

Phenyl isocyanate: Contains a phenyl group instead of an allyl group.

Ethyl isocyanate: Contains an ethyl group instead of an allyl group.

Uniqueness

Allyl isocyanate is unique due to its allyl group, which imparts different reactivity and properties compared to other isocyanates. The presence of the double bond in the allyl group allows for additional types of chemical reactions, such as polymerization and addition reactions, making it a versatile reagent in chemical synthesis.

生物活性

Allyl isocyanate (AIC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial studies, and its potential therapeutic applications. This article explores the biological activity of AIC, summarizing key findings from various studies, including case studies and data tables that illustrate its effects.

This compound is an organic compound with the formula . It is structurally related to allyl isothiocyanate (AITC), which has been extensively studied for its biological effects. The mechanism of action for AIC involves the modulation of cellular pathways that lead to apoptosis, cell cycle arrest, and the activation of detoxifying enzymes such as Nrf2 (nuclear factor erythroid 2-related factor 2) .

Anticancer Activity

A significant body of research has focused on the anticancer properties of AIC and its derivatives. A study highlighted that AITC, a closely related compound, exhibits biphasic effects on cell viability and migration in cancer cells. At low concentrations, it promotes cell migration but inhibits it at higher concentrations .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Colorectal Carcinoma | Inhibition of growth | DNA damage and apoptosis |

| Lung Cancer | Growth suppression | Cell cycle arrest |

| Breast Adenocarcinoma | Reduced cell viability | Binding to thiol-reactive groups |

| Prostate Cancer | Decreased metastasis | Inhibition of invasion |

Antimicrobial Properties

AIC has demonstrated notable antimicrobial activity against various pathogens. Research indicates that it enhances the expression levels of antimicrobial peptides (AMPs), which are crucial for innate immunity . In vitro studies have shown that AIC effectively reduces bacterial load in infections caused by antibiotic-resistant strains such as Escherichia coli and Listeria monocytogenes.

Case Study: Antimicrobial Effects in Drosophila

In a study conducted on Drosophila melanogaster, AIC was found to increase survival rates following oral infections with Campylobacter jejuni. The results suggested that AIC's antimicrobial action is mediated through the upregulation of AMPs .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of AIC have been substantiated through various animal studies. For instance, a study involving type 2 diabetic rats showed that AIC administration led to a significant reduction in inflammatory markers and oxidative stress indicators .

Table 2: Effects of this compound on Inflammatory Markers

| Parameter | Control Group (mg/kg) | AIC Treatment Group (mg/kg) |

|---|---|---|

| TNF-α Levels | 15 | 5 |

| IL-6 Levels | 20 | 7 |

| MDA (Malondialdehyde) | 0.5 | 0.2 |

Safety and Toxicological Profile

Despite its beneficial properties, safety assessments have indicated potential risks associated with high doses of AIC. Long-term exposure studies in rats revealed transitional cell papillomas in the urinary bladder at elevated concentrations, although AIC was not found to be genotoxic . The European Food Safety Authority (EFSA) established an acceptable daily intake (ADI) for AIC at based on these findings.

特性

IUPAC Name |

3-isocyanatoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-2-3-5-4-6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBPYFMVGFDZFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061719 | |

| Record name | 1-Propene, 3-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-23-9 | |

| Record name | Allyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 3-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL ISOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl isocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK4CJU9MCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of allyl isocyanate?

A1: this compound has a molecular formula of C4H5NO and a molecular weight of 83.09 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound has been characterized using various spectroscopic techniques including Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and microwave spectroscopy. [, , , , ] These techniques provide valuable information about its functional groups, structure, and conformational preferences.

Q3: How does this compound behave in polymer synthesis?

A3: this compound serves as a valuable monomer in the synthesis of polyisocyanates, a unique class of polymers with diverse applications. [, , , , , ] Its reactivity stems from the isocyanate group, enabling polymerization reactions. The presence of the alkene group allows for further modification of the resulting polymers through thiol-ene click chemistry. [, , ]

Q4: Can this compound be used in the creation of biodegradable polymers?

A4: Yes, this compound has been successfully incorporated into biodegradable hydrogel networks, including those based on dextran and poly(D,L)lactide. [, , , , ] These hydrogels have shown promise for controlled drug release applications. [, , , ]

Q5: What are the thermal properties of polymers incorporating this compound?

A5: The thermal properties of this compound-containing polymers vary depending on the other monomers and crosslinking agents used. Studies have shown that incorporation of this compound into polyurethane/graphene hybrids can enhance thermal stability and impart shape memory effects. []

Q6: Does this compound play a role in catalysis?

A6: While this compound is not typically used as a catalyst itself, it is employed as a reagent in various synthetic transformations. For instance, it can be used to introduce allyl carbamate groups into molecules, which can then be further functionalized. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry has been instrumental in understanding the conformational preferences of this compound in the gas phase. Density functional theory (DFT) calculations, including those incorporating dispersion corrections, have been employed to determine its lowest energy conformers. []

Q8: How does the structure of this compound influence its reactivity?

A8: The reactivity of this compound is primarily attributed to the electrophilic nature of its isocyanate group, which readily reacts with nucleophiles like amines and alcohols. [, , , ] The allyl group, with its double bond, allows for further modifications through reactions like thiol-ene additions, expanding its utility in polymer chemistry and materials science. [, , , ]

Q9: What is known about the stability of this compound?

A9: While specific stability data for this compound might require further investigation, isocyanates, in general, are known to be reactive towards nucleophiles like water. [] Proper handling and storage conditions, often under anhydrous conditions, are crucial to prevent degradation.

Q10: Are there specific safety concerns associated with this compound?

A10: As with any chemical, handling this compound requires caution. Isocyanates, in general, are known to be potential respiratory sensitizers. [] Appropriate personal protective equipment and working in a well-ventilated area are essential. Adhering to safety data sheets and established handling procedures is crucial.

Q11: How is this compound typically characterized and quantified?

A11: this compound can be characterized using various analytical techniques. Common methods include:

Q12: What resources are essential for research involving this compound?

A12: Research on this compound requires a well-equipped chemistry laboratory with capabilities for organic synthesis, polymer chemistry, and materials characterization. Essential resources include:

Q13: What are some key milestones in the research of this compound?

A13: While a comprehensive historical account might require further research, key milestones in this compound research likely include:

Q14: What are some examples of cross-disciplinary research involving this compound?

A14: this compound's unique properties make it suitable for various cross-disciplinary research applications, including:

- Polymer Chemistry and Materials Science: Development of novel polymers with tailored properties, such as shape memory polymers and biodegradable hydrogels. [, , , , , , ]

- Biomedical Engineering and Drug Delivery: Creation of biocompatible and biodegradable materials for controlled drug release, tissue engineering, and wound healing applications. [, , , , ]

- Organic Chemistry and Chemical Synthesis: Utilization of this compound as a building block in the synthesis of complex molecules, potentially with pharmaceutical applications. [, ]

- Computational Chemistry: Modeling and predicting the properties and behavior of this compound and its derivatives, guiding experimental design and material development. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。